N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide
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Overview
Description
“2- [4- (Dimethylamino)phenyl]ethanol” or “4-(Dimethylamino)phenethyl alcohol” is an organic compound with the linear formula (CH3)2NC6H4CH2CH2OH . It is a more effective accelerator than N,N -dimethyl- p -toluidine (TD) for bone cement curing .
Molecular Structure Analysis
The molecular formula of “4-(Dimethylamino)phenethyl alcohol” is C10H15NO . The SMILES string is CN©c1ccc(CCO)cc1 .Physical and Chemical Properties Analysis
“4-(Dimethylamino)phenethyl alcohol” is a solid with a melting point of 54-58 °C (lit.) . It has a molecular weight of 165.23 .Scientific Research Applications
Intramolecular Interactions and Molecular Structures
Research on compounds like 2-Fluorobenzamide reveals insights into intramolecular interactions, such as spin-spin couplings and hydrogen bonding, which can be crucial for understanding molecular behavior and designing new molecules with desired properties (Rae et al., 1993).
Photophysics and Fluorescence
Studies on derivatives of 4-(dimethylamino)stilbene, closely related to the target compound, highlight the impact of molecular structure on photophysical properties such as solvatochromism, fluorescence quantum yields, and lifetimes. These properties are essential for developing fluorescent probes and materials (Létard et al., 1993).
Synthetic Applications
Research into synthetic methodologies, such as the photoheterolysis of haloanilines, underscores the role of similar compounds in organic synthesis. These methods facilitate the creation of aryl- and alkylanilines, which are valuable intermediates in pharmaceutical and material sciences (Fagnoni et al., 1999).
Diagnostic and Therapeutic Uses
Compounds with similar structures have been used in the diagnosis and understanding of diseases such as Alzheimer's. For instance, derivatives of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile have been employed in PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in living patients (Shoghi-Jadid et al., 2002).
Chemical Biology and Sensing
Research on N-(p-dimethylaminobenzamido)-N'-arylthioureas demonstrates the utility of similar compounds in chemical biology, particularly as sensors for anions. These studies shed light on the interaction mechanisms and the design principles for developing sensitive and selective chemical sensors (Wu et al., 2006).
Mechanism of Action
“2- [4- (Dimethylamino)phenyl]ethanol” may be used as an accelerator to investigate the curing of bone cement at a molecular level by electron spin resonance (ESR) spectroscopy . It may also be used to compare the efficiency of different camphorquinone (CQ)/amine photo-initiating systems for the photopolymerization of a model dental resin .
Safety and Hazards
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-20(2)16-9-3-13(4-10-16)11-12-19-17(21)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJPGYIGHJUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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